molecular formula C12H12N2O4S B3371915 2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid CAS No. 851288-80-7

2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B3371915
CAS No.: 851288-80-7
M. Wt: 280.3 g/mol
InChI Key: UBWJFQUARLXQFU-UHFFFAOYSA-N
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Description

2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid (CAS 851288-80-7) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C12H12N2O4S and a molecular weight of 280.30 g/mol, this pyridine-based building block features a multi-functional structure containing cyano, ethoxycarbonyl, and acetic acid substituents . This specific arrangement of functional groups makes it a valuable synthetic intermediate for medicinal chemistry and drug discovery research. Patents indicate that analogous pyridine-sulfanyl-acetic acid derivatives serve as key precursors in the synthesis of more complex molecules investigated for therapeutic applications . The compound's structure is characterized by the SMILES notation CCOC(=O)C1=C(C)N=C(SCC(=O)O)C(C#N)=C1 . This product is intended for use in laboratory research by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound in quantities ranging from 50mg to 1g, with various packaging options available to suit different research needs .

Properties

IUPAC Name

2-(3-cyano-5-ethoxycarbonyl-6-methylpyridin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-3-18-12(17)9-4-8(5-13)11(14-7(9)2)19-6-10(15)16/h4H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWJFQUARLXQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis often begins with 2-bromo-6-methylpyridine, which undergoes a series of functional group transformations.

  • Reaction Steps:

    • Nucleophilic Substitution: The bromine atom on 2-bromo-6-methylpyridine is replaced by a thiol group through nucleophilic substitution, forming 2-(methylthio)-6-methylpyridine.

    • Cyano and Ethoxycarbonyl Group Introduction: This intermediate is further reacted with cyanoacetic acid derivatives under controlled conditions to introduce the cyano and ethoxycarbonyl groups.

    • Oxidation: Finally, oxidation with suitable reagents yields the carboxylic acid functionality.

Industrial Production Methods: The industrial production typically involves these steps in larger scales, using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated processes enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Oxidative processes can modify the thioether group, converting it into a sulfoxide or sulfone.

  • Reduction: The cyano group can be reduced to an amine under catalytic hydrogenation conditions.

  • Substitution: Halogenation reactions can be performed on the pyridine ring, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Catalysts such as palladium on carbon with hydrogen gas.

  • Substitution: Halogenating agents like N-bromosuccinimide.

Major Products:

  • Oxidation of the thioether group leads to sulfoxide or sulfone derivatives.

  • Reduction of the cyano group yields corresponding amines.

  • Substitution reactions on the pyridine ring produce various halogenated derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid serve as selective P2Y12 receptor antagonists. This receptor is significant in platelet aggregation and cardiovascular diseases. The ability to inhibit this receptor makes such compounds promising candidates for developing antiplatelet therapies, particularly in conditions like thrombosis and stroke prevention .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with sulfhydryl-containing reagents. For instance, a study outlined a method involving refluxing ethyl 3-cyano-1,2-dihydro-6-methyl-4-(4-chlorophenyl)-2-thioxopyridine-5-carboxylate with piperidine to yield the target compound. The product was characterized by various spectroscopic techniques, confirming its structure and purity .

Case Studies

Several case studies highlight the therapeutic implications of this compound:

  • Antiplatelet Activity : In vitro studies demonstrated that related pyridine analogues exhibit significant inhibition of platelet aggregation, suggesting that they could be effective in preventing thrombotic events in clinical settings .
  • Cardiovascular Research : Investigations into the pharmacodynamics of these compounds revealed their potential to modulate vascular responses, indicating a role in managing hypertension and other cardiovascular disorders.

Mechanism of Action

Mechanism:

  • The compound interacts with biological targets through its functional groups, which can form hydrogen bonds, van der Waals interactions, or coordinate to metal ions in enzyme active sites.

Molecular Targets and Pathways:

  • Specific pathways depend on the derivative in use but typically involve modulation of enzymatic activity or receptor binding.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs are compared in Table 1 :

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Pyridine Substituents Sulfanyl Group Modifications Key Features
Target: 2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid 3-CN, 5-ethoxycarbonyl, 6-Me Acetic acid Potential pharmaceutical use; limited commercial availability
2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid (CAS: N/A) 3-CN, 5-ethoxycarbonyl, 6-oxo (1,6-dihydro) Acetic acid Discontinued due to synthesis or stability issues
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate (Compound 2) 3-CN, 5-ethoxycarbonyl, 6-Me, 4-styryl Ethyl ester Synthesized in 85% yield; mp 70–71°C
2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl) acetic acid Pyridoindole core with methoxy and ethoxycarbonyl Acetic acid Potent aldose reductase inhibitor (IC₅₀: nM range)

Key Observations :

  • The 6-methyl group in the target compound likely enhances stability compared to the 6-oxo-1,6-dihydropyridin analog, which may exhibit tautomerization or reactivity challenges .
  • The pyridoindole-based analog () demonstrates that ethoxycarbonyl and acetic acid groups are pharmacologically relevant, though the target’s bioactivity remains uncharacterized .

Commercial Availability :

  • In contrast, the discontinued 6-oxo analog () may have faced production hurdles .

Pharmacological Potential (Inferred from Analogs)

While direct data on the target compound’s bioactivity are absent, structural parallels to ’s aldose reductase inhibitor highlight the importance of the ethoxycarbonyl-acetic acid motif in enzyme targeting . The 6-methyl group in the target may improve metabolic stability compared to more polar substituents (e.g., oxo groups), though this requires experimental validation.

Biological Activity

2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid, with the CAS number 851288-80-7, is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, including antimicrobial, antioxidant, and cytotoxic effects.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2O4SC_{12}H_{12}N_{2}O_{4}S, with a molecular weight of 280 Da. The compound features a pyridine ring with a cyano group and an ethoxycarbonyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₄S
Molecular Weight280 Da
CAS Number851288-80-7
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 3-cyano-1,2-dihydro-6-methylpyridine derivatives with sulfanyl acetic acid under reflux conditions. The process yields the target compound in moderate to high purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported as low as 3.12 μg/mL for some analogs .

Antioxidant Properties

The antioxidant activity of related compounds has been evaluated using assays such as DPPH radical scavenging and total reducing power assays. These studies demonstrate that certain derivatives exhibit substantial free radical scavenging capabilities, indicating potential protective effects against oxidative stress-related damage .

Cytotoxicity

In vitro studies assessing cytotoxicity have revealed that certain derivatives of this compound can induce cell death in cancer cell lines. For example, the Brine Shrimp Lethality assay indicated that some synthesized compounds exhibited LC50 values around 5.7 μg/mL, suggesting significant cytotoxic potential .

Case Studies

  • Antimicrobial Efficacy : A study on a series of pyridine-based compounds demonstrated their effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The results highlighted the structure-activity relationship where modifications in the pyridine ring enhanced antimicrobial potency .
  • Cytotoxicity in Cancer Models : In a recent investigation into the cytotoxic effects of pyridine derivatives on breast cancer cells, it was found that specific substitutions on the pyridine ring significantly increased apoptosis in treated cells compared to control groups. This suggests that similar modifications may enhance the biological activity of this compound .

Q & A

Q. Table 1: Synthesis Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
Thiol activationNaH, DMF, 0°C → RT85–9090
CouplingBromoacetic acid, 70°C, 12h75–8085
PurificationEthyl acetate/hexane (3:7)7095+

Which spectroscopic and crystallographic techniques confirm structural integrity?

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethoxy CH3), δ 2.5–2.6 ppm (pyridinyl CH3), and δ 4.3–4.4 ppm (acetic acid CH2) validate substituent positions .
    • ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm confirm ester and acetic acid groups .
  • X-ray crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms the planar pyridine ring .

How can contradictions in spectroscopic data be resolved during structural elucidation?

Q. Advanced

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish between rotational isomers of the sulfanyl group .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, which are compared to experimental data to validate assignments .
  • Crystallographic backup : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

How to design stability studies under varying pH and temperature conditions?

Q. Advanced

  • Experimental setup :
    • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72h. Monitor degradation via HPLC .
    • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
  • Data interpretation : Plot degradation kinetics (Arrhenius equation) to predict shelf-life under storage conditions .

Q. Table 2: Stability Profile

ConditionDegradation PathwayHalf-Life (h)
pH 2 (HCl)Ester hydrolysis12
pH 12 (NaOH)Pyridine ring decomposition6
60°C (dry)Sulfanyl bond cleavage48

What models assess bioactivity, given the compound’s structure?

Q. Advanced

  • In vitro enzyme assays : Target acetylcholinesterase or kinases due to the pyridine-sulfanyl motif’s affinity for catalytic pockets .
  • Gene-expression profiling : Use the Connectivity Map to identify pathways modulated by the compound (e.g., oxidative stress response) .
  • Cell-based assays : Cytotoxicity screening in cancer cell lines (e.g., MCF-7) with EC50 determination via MTT assays .

How can computational methods predict reactivity or biological targets?

Q. Advanced

  • Molecular docking : Simulate binding to proteins (e.g., COX-2) using AutoDock Vina; prioritize targets with low binding energy (<−7 kcal/mol) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack .
  • ADMET prediction : SwissADME estimates bioavailability (%F >30) and blood-brain barrier penetration .

What modifications enhance pharmacological properties of the sulfanylacetic acid moiety?

Q. Advanced

  • Bioisosteric replacement : Substitute the sulfanyl group with sulfoxide/sulfone to modulate electron density and metabolic stability .
  • Prodrug strategies : Esterify the acetic acid to improve lipophilicity (e.g., ethyl ester) for enhanced CNS penetration .
  • Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridine ring to boost enzyme inhibition .

Key Takeaways for Researchers

  • Synthesis : Optimize solvent and temperature for high-yield coupling .
  • Characterization : Combine NMR, X-ray, and DFT for robust structural validation .
  • Bioactivity : Prioritize enzyme assays and gene-expression profiling for mechanistic insights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid
Reactant of Route 2
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2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.